6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid
Overview
Description
6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.
Mechanism of Action
Mode of Action
The presence of the tert-butoxycarbonyl (boc) group suggests that it may be used as a protecting group in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Biochemical Pathways
The boc group is commonly used in the synthesis of complex organic molecules, suggesting that this compound could potentially be involved in a variety of biochemical pathways depending on the specific context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, often carried out at ambient temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The key steps involve the protection of the amine group and subsequent purification processes to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine acts as a nucleophile.
Coupling Reactions: It can be used in peptide synthesis where the Boc-protected amine is coupled with carboxylic acids or other electrophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling Reagents: Commonly used reagents include carbodiimides (e.g., EDC, DCC) and coupling agents like HATU or TBTU.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while coupling reactions yield amide bonds or peptide chains.
Scientific Research Applications
6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as a protecting group for amines in the synthesis of complex organic molecules.
Peptide Synthesis: Facilitates the stepwise construction of peptides by protecting amine groups during coupling reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of functionalized materials and polymers.
Comparison with Similar Compounds
Similar Compounds
N-Carbobenzoxy (Cbz) Protected Amines: Another common protecting group for amines, stable under acidic conditions but cleaved by catalytic hydrogenation.
Fmoc Protected Amines: Used in solid-phase peptide synthesis, removed by base.
Uniqueness
The Boc group is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in multi-step syntheses where selective deprotection is required .
Properties
IUPAC Name |
2-cyclopropyl-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)16-8-10-6-7-11(13(18)19)12(17-10)9-4-5-9/h6-7,9H,4-5,8H2,1-3H3,(H,16,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQGJMNWOYQCGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=C(C=C1)C(=O)O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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